An In-depth Technical Guide to Isoxazol-3-yl-methylamine Hydrochloride: Structure, Properties, and Synthetic Methodologies for the Modern Researcher
An In-depth Technical Guide to Isoxazol-3-yl-methylamine Hydrochloride: Structure, Properties, and Synthetic Methodologies for the Modern Researcher
Abstract
Isoxazol-3-yl-methylamine hydrochloride is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic pathways pertinent to Isoxazol-3-yl-methylamine hydrochloride. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, offering both foundational knowledge and practical insights into the manipulation and application of this versatile chemical entity.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern pharmaceutical design.[1][2][3][4][5][6] Its unique electronic and steric properties contribute to favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][4][6] Derivatives of isoxazole have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4][6][7][8] The inherent stability and synthetic tractability of the isoxazole core make it an attractive scaffold for the development of novel drug candidates. Isoxazol-3-yl-methylamine hydrochloride, in particular, offers a strategic advantage by providing a primary amine handle at the 3-position, which is ideal for further functionalization and elaboration into more complex molecular architectures.
Chemical Structure and Core Identifiers
A thorough understanding of the fundamental chemical identity of Isoxazol-3-yl-methylamine hydrochloride is essential for any research endeavor.
Chemical Structure
The structure of Isoxazol-3-yl-methylamine hydrochloride consists of a central isoxazole ring with a methylamine group attached to the 3-position. The amine is protonated to form the hydrochloride salt, which typically enhances the compound's stability and solubility in aqueous media.
Diagram of the Chemical Structure of Isoxazol-3-yl-methylamine hydrochloride
Caption: Chemical structure of Isoxazol-3-yl-methylamine hydrochloride.
Key Chemical Identifiers
The following table summarizes the essential identifiers for Isoxazol-3-yl-methylamine hydrochloride.
| Identifier | Value | Source |
| CAS Number | 131052-58-9 | [9] |
| Molecular Formula | C₄H₇ClN₂O | [9] |
| Molecular Weight | 134.57 g/mol | [9] |
| Alternate Names | 3-(Aminomethyl)isoxazole hydrochloride | [9] |
Physicochemical Properties
| Property | Estimated Value/Observation | Rationale/Analog Data |
| Appearance | White to off-white solid | Based on the appearance of similar amine hydrochlorides and related isoxazole derivatives. |
| Melting Point | >200 °C (decomposes) | Amine hydrochlorides of small organic molecules often have high melting points and can decompose before melting. For example, 3-Aminoisoxazole has a boiling point of 226-228 °C.[10][11] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. Isoxazole itself is soluble in water.[12] |
| pKa | ~8-9 (for the ammonium group) | The pKa of the conjugate acid of a primary amine is typically in this range. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong bases. | The isoxazole ring is generally stable, but can be susceptible to ring-opening under harsh basic conditions.[6] |
Synthesis and Characterization
The synthesis of Isoxazol-3-yl-methylamine hydrochloride can be approached through established methodologies for isoxazole ring formation, followed by functional group manipulation.
General Synthetic Strategy
A common and effective route to 3-substituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] For the synthesis of the target molecule, a protected propargylamine derivative can be utilized.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of Isoxazol-3-yl-methylamine hydrochloride.
Exemplary Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.
Step 1: Synthesis of a Protected 3-(Aminomethyl)isoxazole
-
To a solution of N-Boc-propargylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a hydroximoyl chloride (1.1 eq).
-
Cool the reaction mixture to 0 °C and add a non-nucleophilic base, such as triethylamine (1.2 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 3-(aminomethyl)isoxazole.
Step 2: Deprotection to Yield Isoxazol-3-yl-methylamine hydrochloride
-
Dissolve the purified N-Boc protected 3-(aminomethyl)isoxazole in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in a non-aqueous solvent (e.g., 4M HCl in dioxane or ethereal HCl) in excess.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield Isoxazol-3-yl-methylamine hydrochloride.
Spectroscopic Characterization
The identity and purity of Isoxazol-3-yl-methylamine hydrochloride should be confirmed by standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are expected:[13][14][15][16][17][18][19][20][21]
-
¹H NMR:
-
A singlet for the proton at the 4-position of the isoxazole ring, typically in the range of δ 6.0-7.0 ppm.[14][20]
-
A singlet or a multiplet for the methylene protons (CH₂) adjacent to the amine, expected around δ 4.0-5.0 ppm.[14]
-
A broad singlet for the ammonium protons (NH₃⁺), which may be exchangeable with D₂O, typically downfield.
-
Signals corresponding to any substituent at the 5-position of the isoxazole ring.
-
-
¹³C NMR:
-
Signals for the isoxazole ring carbons, with the C3 typically appearing around δ 160-170 ppm and the C4 and C5 carbons resonating at distinct chemical shifts.
-
A signal for the methylene carbon (CH₂) in the range of δ 30-40 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching vibrations from the ammonium group in the range of 3000-3300 cm⁻¹.
-
C=N and C=C stretching vibrations from the isoxazole ring around 1600-1650 cm⁻¹.
-
N-O stretching vibrations characteristic of the isoxazole ring.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the free base (C₄H₆N₂O).
-
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole core is a versatile scaffold that has been incorporated into a wide range of therapeutic agents.[1][2][4][6] Isoxazol-3-yl-methylamine hydrochloride serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.
-
Anticancer Agents: Many isoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][7][8] The aminomethyl group can be used as a point of attachment for pharmacophores that target specific enzymes or receptors involved in cancer progression.
-
Anti-inflammatory Drugs: The isoxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] New derivatives can be synthesized to explore novel mechanisms of anti-inflammatory action.
-
Neuroprotective Agents: Isoxazole-containing compounds have shown promise in the treatment of neurodegenerative diseases.[6] The ability to functionalize the amine group allows for the tuning of properties such as blood-brain barrier permeability.
Safety and Handling
While a specific safety data sheet (SDS) for Isoxazol-3-yl-methylamine hydrochloride is not widely available, information from related compounds suggests that standard laboratory precautions should be observed.
-
Hazard Statements (based on analogs): May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.[9]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
Conclusion
Isoxazol-3-yl-methylamine hydrochloride is a chemical building block of significant value to the fields of medicinal chemistry and drug discovery. Its stable, yet reactive, nature provides a versatile platform for the synthesis of a diverse array of novel compounds. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthetic methodologies, and potential applications. By leveraging the information presented herein, researchers can confidently incorporate this important scaffold into their synthetic strategies, paving the way for the discovery of the next generation of therapeutic agents.
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